ML358

Description

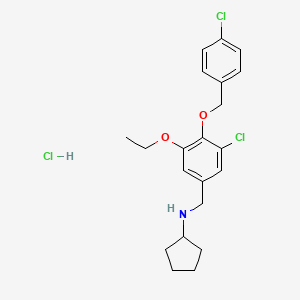

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26Cl3NO2 |

|---|---|

Molecular Weight |

430.8 g/mol |

IUPAC Name |

N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]cyclopentanamine;hydrochloride |

InChI |

InChI=1S/C21H25Cl2NO2.ClH/c1-2-25-20-12-16(13-24-18-5-3-4-6-18)11-19(23)21(20)26-14-15-7-9-17(22)10-8-15;/h7-12,18,24H,2-6,13-14H2,1H3;1H |

InChI Key |

ZAMVVVGRBNNUSR-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML358; ML-358; ML 358; |

Origin of Product |

United States |

Foundational & Exploratory

ML358: A Selective Small Molecule Inhibitor of the SKN-1 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML358, a potent and selective inhibitor of the Caenorhabditis elegans transcription factor SKN-1. This document details the regulatory pathways of SKN-1, its mammalian homolog Nrf2, the quantitative characteristics of this compound, and the experimental protocols utilized in its discovery and validation.

Introduction to SKN-1

The transcription factor SKN-1 in the nematode C. elegans is a crucial regulator of embryonic development and the oxidative stress response.[1] It is the functional ortholog of the mammalian Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular detoxification and antioxidant defenses.[1] Both SKN-1 and Nrf2 are activated by oxidative stress and induce the expression of a battery of cytoprotective genes, including phase II detoxification enzymes. However, the regulatory mechanisms governing SKN-1 and Nrf2 have distinct differences, making SKN-1 a promising and selective target for developing novel anthelmintics that could counteract growing drug resistance in parasitic nematodes.[1][2] this compound was identified as a first-in-class small molecule inhibitor of the SKN-1 pathway, offering a valuable chemical probe to study SKN-1 function and a potential lead for adjuvant therapies to enhance the efficacy of existing anthelmintics.[1][2]

Signaling Pathways

The C. elegans SKN-1 Regulatory Pathway

SKN-1 activity is tightly controlled through post-translational modifications and protein-protein interactions that lead to its degradation under basal conditions. Unlike its mammalian counterpart, which is primarily regulated by KEAP1, the principal negative regulator of SKN-1 is the WD40-repeat protein WDR-23.[2] WDR-23 acts as a substrate receptor for a CUL4/DDB1 E3 ubiquitin ligase complex, targeting SKN-1 for polyubiquitination and subsequent degradation by the proteasome.[3]

Several upstream signaling cascades also modulate SKN-1 activity. The insulin/IGF-1 signaling (IIS) pathway negatively regulates SKN-1; activation of the DAF-2 receptor leads to the activation of kinases AKT-1 and SGK-1, which phosphorylate and inhibit SKN-1, preventing its accumulation in the nucleus.[3][4] Conversely, the p38 MAPK pathway can activate SKN-1 in response to certain stressors, promoting its nuclear translocation and target gene expression.[5][6] this compound acts to inhibit this pathway, preventing the transcriptional activation of SKN-1 target genes.[7]

The Mammalian Nrf2 Regulatory Pathway

In mammals, Nrf2 is the primary regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1).[8] KEAP1 functions as a substrate adaptor for a CUL3-based E3 ubiquitin ligase, which continuously targets Nrf2 for proteasomal degradation.[8] When the cell is exposed to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified. This modification leads to a conformational change in KEAP1, disrupting its ability to ubiquitinate Nrf2.[9] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[9] this compound is highly selective for the SKN-1 pathway and is inactive against this homologous Nrf2 pathway.[1]

Quantitative Data for this compound

This compound was identified and characterized as a potent and selective inhibitor of the SKN-1 pathway. Its key quantitative metrics are summarized below.

| Parameter | Value | Species / System | Comments | Reference |

| Potency (IC50) | 0.24 µM | C. elegans | Inhibition of gst-4 reporter in a SKN-1 gain-of-function strain. | [1] |

| Maximal Effect (Emax) | 100% | C. elegans | Complete inhibition of the gst-4 reporter signal. | [1] |

| Toxicity (LC50) | > 64 µM | C. elegans | Demonstrates a significant therapeutic window. | [1] |

| Toxicity (LC50) | > 5.0 µM | Fa2N-4 human hepatocytes | Low toxicity in immortalized human liver cells. | [1] |

| Nrf2 Activity | Inactive | Human Nrf2 pathway | No significant inhibition observed up to 10 µM. | [7] |

Experimental Protocols

High-Throughput Screening for SKN-1 Inhibitors (Primary Assay)

This protocol outlines the primary high-throughput screen used to identify inhibitors of the constitutively active SKN-1 pathway.

Methodology:

-

Strain Maintenance: The C. elegans strain used is a SKN-1 gain-of-function (GoF) mutant, wdr-23(tm1817), which carries an integrated reporter transgene Pgst-4::GFP. The loss of the negative regulator wdr-23 leads to constitutive activation of SKN-1 and high baseline expression of GFP from the gst-4 promoter.

-

Worm Preparation: A synchronized population of L1 larvae is prepared by standard bleaching of gravid adult hermaphrodites to isolate eggs, followed by hatching in M9 buffer.

-

Assay Plate Preparation: Synchronized L1 larvae are dispensed into 384-well microtiter plates at a density of approximately 25 worms per well in a total volume of 50 µL of assay buffer containing OP50 E. coli as a food source.

-

Compound Addition: Test compounds from a chemical library are added to the wells to a final concentration of approximately 10 µM. Control wells contain DMSO vehicle only.

-

Incubation: Plates are incubated for 16-18 hours at 20°C to allow for worm development and reporter expression.

-

Imaging and Analysis: Following incubation, plates are imaged using an automated fluorescence microscope. Image analysis software is used to quantify the integrated GFP fluorescence intensity per well.

-

Hit Identification: Wells showing a statistically significant reduction in GFP fluorescence compared to DMSO controls are identified as primary hits. These compounds are then selected for further validation and dose-response analysis.

Oxidative Stress Sensitization Assay (Secondary Assay)

This assay is used to confirm that inhibitors of the SKN-1 pathway, like this compound, sensitize wild-type worms to oxidative stress.

Methodology:

-

Worm Preparation: A synchronized population of wild-type (N2 Bristol) L4 larvae or young adult worms is prepared.

-

Compound Pre-incubation: Worms are incubated with a specific concentration of this compound (or vehicle control) on NGM plates seeded with OP50 E. coli for a defined period (e.g., 4-6 hours).

-

Oxidant Exposure: The worms are then transferred to liquid M9 buffer in 96-well plates. The pro-oxidant juglone is added to the wells at a concentration known to induce stress (e.g., 38 µM).

-

Survival Scoring: The plates are incubated at 20°C, and worm survival is scored at regular intervals (e.g., every hour) under a dissecting microscope. Worms are considered dead if they do not respond to a gentle touch with a platinum wire pick.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between this compound-treated and vehicle-treated populations is determined using the log-rank test. A significant decrease in survival for the this compound-treated group indicates sensitization to oxidative stress.

Representative Chemical Synthesis of this compound

This compound is N-(4-hydroxy-3-methoxybenzyl)-1-phenyl-1H-pyrazole-5-carboxamide. While the exact protocol from the discovery team is proprietary, a representative synthesis can be proposed based on standard organic chemistry principles for amide bond formation. This involves the coupling of a pyrazole carboxylic acid with a substituted benzylamine.

Proposed Two-Step Synthesis:

-

Step 1: Synthesis of 1-phenyl-1H-pyrazole-5-carboxylic acid. This intermediate can be synthesized via several established routes for pyrazole formation. A common method involves the condensation of a 1,3-dicarbonyl compound equivalent with phenylhydrazine, followed by oxidation of the resulting pyrazoline if necessary, and subsequent hydrolysis of an ester group to yield the carboxylic acid.

-

Step 2: Amide Coupling. The 1-phenyl-1H-pyrazole-5-carboxylic acid is coupled with 4-(aminomethyl)-2-methoxyphenol (vanillamine). This is a standard amide bond formation reaction that can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the amine. Alternatively, peptide coupling reagents like HATU or HBTU can be used to directly facilitate the reaction between the carboxylic acid and the amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The final product, this compound, would be purified using column chromatography.

Conclusion

This compound is a highly selective and potent inhibitor of the C. elegans SKN-1 pathway. Its discovery provides a powerful tool for dissecting the complex regulation and diverse functions of SKN-1 in stress resistance, detoxification, and aging. The distinct regulatory mechanisms between SKN-1 and its mammalian homolog Nrf2, exploited by this compound's selectivity, underscore the potential for developing targeted anthelmintic therapies. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound as a chemical probe or to explore the SKN-1 pathway as a therapeutic target.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes. | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high throughput screen for inhibitors of nematode detoxification genes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Skp1 Homologs SKR-1/2 Are Required for the Caenorhabditis elegans SKN-1 Antioxidant/Detoxification Response Independently of p38 MAPK | PLOS Genetics [journals.plos.org]

ML358: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and initial characterization of ML358, a first-in-class selective inhibitor of the Caenorhabditis elegans SKN-1 pathway. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on anthelmintic resistance.

Introduction

The increasing prevalence of resistance to current anthelmintic drugs poses a significant threat to global human and animal health. The transcription factor SKN-1 in nematodes, a homolog of mammalian Nrf2, plays a crucial role in regulating genes involved in detoxification and stress resistance, making it a promising target for novel therapeutics to combat resistance. This compound (also referred to as compound 17 in the primary literature) was identified through a high-throughput screen as a potent and selective inhibitor of the SKN-1 pathway, demonstrating the potential to sensitize nematodes to existing anthelmintics.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Assay System |

| IC50 | 0.24 µM | C. elegans Pgst-4::GFP reporter assay |

| Emax | 100% | C. elegans Pgst-4::GFP reporter assay |

Table 2: Selectivity and Cytotoxicity of this compound

| Parameter | Value | Assay System | Fold Selectivity |

| C. elegans LC50 | > 64 µM | Wild-type C. elegans | > 267-fold |

| Fa2N-4 Hepatocyte LC50 | > 5.0 µM | Immortalized human hepatocytes | > 20-fold |

| Nrf2 Activity | Inactive | Mammalian Nrf2 reporter assay | - |

| Non-specific heat shock inhibition | > 64 µM | C. elegans Phsp-16.2 reporter | > 267-fold |

Signaling Pathways

The following diagrams illustrate the targeted SKN-1 signaling pathway in C. elegans and the homologous Nrf2 pathway in mammals, which this compound does not inhibit.

Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.

Caption: The homologous Nrf2 signaling pathway in mammals, which is not inhibited by this compound.

Experimental Protocols

The following are representative protocols for the key experiments involved in the discovery and characterization of this compound, based on published information.

High-Throughput Screening (HTS) for Inhibitors of the SKN-1 Pathway

This protocol describes a whole-animal, image-based high-throughput screen using a C. elegans strain expressing a green fluorescent protein (GFP) reporter driven by the gst-4 promoter (Pgst-4::GFP), a downstream target of SKN-1.

Objective: To identify small molecules that inhibit the juglone-induced activation of the SKN-1 pathway, measured by a decrease in Pgst-4::GFP expression.

Materials:

-

C. elegans strain expressing Pgst-4::GFP.

-

Synchronized L4-stage worms.

-

96- or 384-well microplates.

-

Liquid handling robotics.

-

High-content imaging system.

-

Small molecule library.

-

Juglone (5-hydroxy-1,4-naphthoquinone).

-

M9 buffer.

-

S-medium.

-

E. coli OP50.

Procedure:

-

Worm Synchronization and Culture: Synchronize C. elegans to the L4 larval stage using standard methods (e.g., hypochlorite treatment).

-

Assay Plate Preparation: Using liquid handling robotics, dispense synchronized L4 worms in S-medium with E. coli OP50 into the wells of the microplates.

-

Compound Addition: Transfer small molecules from the library to the assay plates to achieve the desired final concentration. Include appropriate controls (e.g., DMSO vehicle control, positive control with a known inhibitor if available).

-

Induction of SKN-1 Pathway: Add juglone to all wells (except negative controls) to a final concentration known to induce a robust Pgst-4::GFP signal.

-

Incubation: Incubate the plates at 20°C for a predetermined period to allow for compound action and GFP expression.

-

Imaging: Acquire images of the worms in each well using an automated high-content imaging system. Capture both brightfield and GFP fluorescence channels.

-

Image Analysis: Utilize image analysis software to identify individual worms and quantify the mean GFP fluorescence intensity per worm.

-

Hit Identification: Normalize the GFP intensity data to controls. Identify "hits" as compounds that cause a statistically significant reduction in juglone-induced GFP expression without causing toxicity (as assessed by brightfield morphology and motility).

Caption: A logical workflow for the high-throughput screening of this compound.

C. elegans Pgst-4::GFP Reporter Confirmatory Assay

This protocol is for confirming the activity of hit compounds from the primary screen and determining their potency (IC50).

Objective: To confirm the inhibitory activity of this compound on the SKN-1 pathway and calculate its IC50.

Materials:

-

C. elegans strain expressing Pgst-4::GFP.

-

Synchronized L4-stage worms.

-

96-well microplates.

-

This compound.

-

Juglone.

-

M9 buffer.

-

S-medium.

-

E. coli OP50.

-

Plate reader with fluorescence detection or high-content imager.

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a dilution series of this compound in DMSO or another appropriate solvent.

-

Assay Setup: Dispense synchronized L4 worms in S-medium with E. coli OP50 into 96-well plates.

-

Compound Addition: Add the serial dilutions of this compound to the wells. Include positive (juglone only) and negative (vehicle only) controls.

-

Induction: Add juglone to all wells except the negative control.

-

Incubation: Incubate the plates at 20°C.

-

Fluorescence Measurement: After the incubation period, measure the GFP fluorescence in each well using a plate reader or by imaging and quantifying fluorescence as in the HTS protocol.

-

Data Analysis: Subtract the background fluorescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the normalized response versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mammalian Nrf2 Selectivity Assay

This protocol is to assess the selectivity of this compound for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.

Objective: To determine if this compound inhibits the activation of the mammalian Nrf2 pathway.

Materials:

-

A human cell line (e.g., HepG2) stably transfected with an Nrf2-responsive reporter construct (e.g., ARE-luciferase).

-

This compound.

-

An Nrf2 activator (e.g., sulforaphane).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

-

Nrf2 Activation: After a short pre-incubation with this compound, add the Nrf2 activator (sulforaphane) to the wells.

-

Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 16-24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. If this compound does not significantly reduce the sulforaphane-induced luciferase signal, it is considered selective for the SKN-1 pathway.

Cytotoxicity Assays

4.4.1. C. elegans Lethality Assay

Objective: To determine the concentration of this compound that is lethal to C. elegans (LC50).

Materials:

-

Wild-type (N2) C. elegans.

-

Synchronized L4-stage worms.

-

96-well plates.

-

This compound.

-

S-medium with E. coli OP50.

Procedure:

-

Assay Setup: Dispense synchronized L4 worms into 96-well plates with S-medium and E. coli OP50.

-

Compound Addition: Add a range of concentrations of this compound to the wells.

-

Incubation: Incubate the plates at 20°C for a defined period (e.g., 24 or 48 hours).

-

Assessment of Viability: Score the number of live and dead worms in each well. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

-

Data Analysis: Calculate the percentage of lethality at each concentration and determine the LC50 value.

4.4.2. Fa2N-4 Immortalized Human Hepatocyte Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound in a human cell line.

Materials:

-

Fa2N-4 immortalized human hepatocytes.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound.

-

A cell viability assay reagent (e.g., CellTiter-Glo®, MTT).

Procedure:

-

Cell Seeding: Seed Fa2N-4 cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a standard duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells and determine the LC50 value.

Conclusion

This compound is a valuable chemical probe for studying the SKN-1 pathway in nematodes. Its discovery and initial characterization have demonstrated its potential as a lead compound for the development of novel anthelmintics that could help overcome the growing problem of drug resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers working in this field. Further studies on the in vivo efficacy and mechanism of action of this compound are warranted.

References

The Impact of ML358 on Nematode Drug Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ML358, a selective small molecule inhibitor of the SKN-1 pathway, on drug detoxification mechanisms in nematodes, primarily focusing on the model organism Caenorhabditis elegans. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction: Targeting Drug Resistance in Nematodes

The increasing prevalence of resistance to anthelmintic drugs in parasitic nematodes poses a significant threat to both human and animal health. A key mechanism of this resistance is the rapid detoxification and export of xenobiotics, a process heavily regulated by the transcription factor SKN-1, the nematode ortholog of mammalian Nrf2. SKN-1 orchestrates the expression of a suite of detoxification genes, including glutathione S-transferases (GSTs), which play a crucial role in conjugating drugs and facilitating their removal.

This compound has been identified as a first-in-class, potent, and selective inhibitor of the SKN-1 pathway in C. elegans. By blocking this critical detoxification pathway, this compound has shown promise in sensitizing nematodes to existing anthelmintic drugs, potentially reversing resistance and enhancing therapeutic efficacy. This guide explores the molecular basis of this compound's action and provides a framework for its further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity and toxicity.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Organism/Cell Line | Description |

| IC50 | 0.24 µM | C. elegans | Concentration of this compound that inhibits 50% of SKN-1 pathway activity, as measured by a gst-4p::GFP reporter assay. |

| Emax | 100% | C. elegans | Maximum inhibitory effect of this compound on the SKN-1 pathway. |

Table 2: Toxicity Profile of this compound

| Parameter | Value | Organism/Cell Line | Description |

| LC50 | > 64 µM | C. elegans | Lethal concentration of this compound that results in 50% mortality of the nematode population. The high value indicates low toxicity. |

| LC50 | > 5.0 µM | Fa2N-4 human hepatocytes | Lethal concentration of this compound that results in 50% mortality of immortalized human liver cells, indicating low cytotoxicity in a mammalian cell line. |

Signaling Pathway: The SKN-1 Detoxification Cascade and this compound's Point of Intervention

The SKN-1 pathway is a central regulator of the oxidative stress response and xenobiotic detoxification in C. elegans. Under basal conditions, SKN-1 is negatively regulated in the cytoplasm. Upon exposure to stressors such as drugs or reactive oxygen species, SKN-1 translocates to the nucleus and activates the transcription of its target genes. This compound acts as an inhibitor of this pathway, preventing the downstream expression of detoxification enzymes.

The SKN-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on drug detoxification in C. elegans.

gst-4p::GFP Reporter Assay for SKN-1 Inhibition

This assay quantitatively measures the activity of the SKN-1 pathway by monitoring the expression of a green fluorescent protein (GFP) reporter driven by the promoter of the gst-4 gene, a well-established downstream target of SKN-1.

Materials:

-

C. elegans strain carrying the gst-4p::GFP reporter transgene.

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 bacteria.

-

This compound stock solution in DMSO.

-

M9 buffer.

-

Microplate reader with fluorescence detection or a fluorescence microscope with a camera.

Procedure:

-

Synchronize a population of gst-4p::GFP worms to the L1 larval stage.

-

Seed NGM plates with E. coli OP50.

-

Add this compound to the NGM agar at various concentrations. A DMSO vehicle control should also be prepared.

-

Transfer the synchronized L1 larvae to the prepared plates.

-

Incubate the plates at 20°C for 48-72 hours, allowing the worms to develop to the L4 or young adult stage.

-

To induce SKN-1 activity, expose the worms to an oxidative stressor (e.g., 5 mM juglone in M9 buffer for 2 hours).

-

Wash the worms off the plates with M9 buffer and transfer them to a 96-well microplate.

-

Measure the GFP fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm). Alternatively, capture fluorescence images of individual worms using a microscope and quantify the intensity using image analysis software.

-

Normalize the fluorescence readings to the number of worms or a control reporter.

-

Calculate the IC50 of this compound by plotting the percentage of inhibition of GFP expression against the log of the this compound concentration.

Anthelmintic Sensitization Assay

This assay determines the ability of this compound to sensitize C. elegans to the effects of an anthelmintic drug, such as ivermectin.

Materials:

-

Wild-type C. elegans (e.g., N2 strain).

-

NGM agar plates.

-

E. coli OP50 bacteria.

-

This compound stock solution in DMSO.

-

Anthelmintic drug (e.g., ivermectin) stock solution.

-

M9 buffer.

Procedure:

-

Prepare NGM plates containing a fixed, sub-lethal concentration of this compound.

-

Prepare a second set of plates with a range of concentrations of the anthelmintic drug.

-

Prepare a third set of plates containing both the fixed concentration of this compound and the range of concentrations of the anthelmintic drug.

-

Include a vehicle control (DMSO) plate.

-

Synchronize wild-type worms to the L1 stage and transfer them to the prepared plates.

-

Incubate the plates at 20°C.

-

Assess the phenotype of the worms daily for several days. Phenotypes to score include larval arrest, paralysis, and death.

-

Determine the concentration of the anthelmintic drug required to cause a specific phenotype (e.g., 50% larval arrest) in the presence and absence of this compound. A significant decrease in this concentration in the presence of this compound indicates sensitization.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for screening and validating SKN-1 inhibitors and the logical relationship of this compound's effect on drug detoxification.

Workflow for the discovery and validation of SKN-1 inhibitors.

Logical flow of this compound's effect on anthelmintic resistance.

Conclusion and Future Directions

This compound represents a promising new tool for combating anthelmintic resistance in nematodes. Its ability to selectively inhibit the SKN-1 detoxification pathway at non-toxic concentrations highlights its potential as an adjuvant therapy to enhance the efficacy of existing drugs. Further research should focus on elucidating the precise molecular interactions between this compound and the components of the SKN-1 pathway. Additionally, studies in parasitic nematode species of veterinary and clinical importance are warranted to validate the translational potential of this compound. The experimental frameworks provided in this guide offer a solid foundation for these future investigations.

Unraveling the Downstream Effects of ML358: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the downstream targets and cellular effects of the chimeric molecule CM358, a novel anti-cancer agent. Initial inquiries regarding "ML358" suggest a likely reference to CM358, a compound synthesized through an amide bond formation between the Topoisomerase II (Topo II) inhibitor amonafide and the DNA mustard alkylating agent chlorambucil. This dual-action molecule is designed to induce significant cytotoxicity in cancer cells by simultaneously targeting DNA replication and integrity through two distinct mechanisms. This guide will delve into the signaling pathways activated by this dual insult, present quantitative data on its cellular effects, provide detailed experimental protocols for studying these effects, and visualize the key cellular processes using logical diagrams.

Introduction: The Dual-Threat Mechanism of CM358

CM358 represents a strategic approach in anti-cancer therapy by combining two established cytotoxic mechanisms into a single molecule.

-

Topoisomerase II Inhibition: The amonafide component of CM358 targets Topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication and transcription. By stabilizing the Topo II-DNA cleavage complex, amonafide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).

-

DNA Alkylation: The chlorambucil moiety is an alkylating agent that covalently attaches alkyl groups to DNA bases, primarily guanine. This action can lead to DNA cross-linking, base mispairing, and DNA strand breaks, further disrupting DNA replication and transcription.

The synergistic or additive effects of these two mechanisms are hypothesized to overwhelm the cell's DNA damage response (DDR) and repair capabilities, ultimately leading to cell death.

Primary Downstream Signaling Pathways

The profound DNA damage induced by CM358 triggers a cascade of downstream signaling events, primarily centered around the DNA Damage Response (DDR) pathway. This complex network of proteins senses DNA lesions, signals their presence, and mediates a cellular response that includes cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

Upon induction of DNA double-strand breaks (DSBs) by the amonafide component and DNA adducts/crosslinks by the chlorambucil component, the cell activates the DDR pathway. Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) for DSBs and other proteins for alkylation damage, recognize the DNA lesions. This recognition initiates a signaling cascade primarily orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATM Activation: Primarily activated by DSBs, ATM phosphorylates a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.

-

ATR Activation: Responds to a broader range of DNA damage, including stalled replication forks that can result from DNA adducts.

These kinases, in turn, activate downstream effector kinases like CHK1 and CHK2, which are critical for propagating the damage signal and enforcing cell cycle arrest.

Cell Cycle Arrest

A crucial downstream effect of DDR activation is the transient arrest of the cell cycle. This provides the cell with an opportunity to repair the damaged DNA before proceeding with division, thereby preventing the propagation of mutations. The key regulators of CM358-induced cell cycle arrest are the cyclin-dependent kinase (CDK) inhibitors, which are often activated by p53.

-

G1/S Checkpoint: Activation of p53 leads to the transcription of p21 (CDKN1A), a potent inhibitor of CDK2/cyclin E complexes, thus halting the cell cycle at the G1/S transition.

-

G2/M Checkpoint: The ATM/ATR-CHK1/CHK2 signaling axis can inhibit the activity of the Cdc25 phosphatase family. Inhibition of Cdc25 prevents the activation of CDK1/cyclin B, which is necessary for entry into mitosis, leading to arrest at the G2/M checkpoint.

Apoptosis

If the DNA damage induced by CM358 is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. The tumor suppressor protein p53 is a central player in this process. Upon activation by the DDR pathway, p53 can induce apoptosis through the transcriptional activation of pro-apoptotic genes, such as BAX and PUMA, which are members of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in the systematic dismantling of the cell.

Quantitative Data on Cellular Effects

While specific quantitative data for CM358 is emerging, the effects of its parent compounds and other dual-acting agents provide insight into the expected cellular responses. The following table summarizes typical quantitative outcomes observed in cancer cell lines treated with Topoisomerase II inhibitors and DNA alkylating agents.

| Parameter | Assay | Typical Observation | Quantitative Measure |

| Cell Viability | MTT/XTT Assay | Dose-dependent decrease in cell viability | IC50 (nM to µM range) |

| Apoptosis | Annexin V/PI Staining | Increase in early and late apoptotic populations | % of Apoptotic Cells |

| DNA Damage | γH2AX Foci Formation | Increase in the number of γH2AX foci per cell | Foci per nucleus |

| Cell Cycle Arrest | Propidium Iodide Staining & Flow Cytometry | Accumulation of cells in G2/M and/or G1 phases | % of Cells in each phase |

| Caspase Activation | Caspase-3/7 Activity Assay | Increased caspase activity | Fold change in luminescence/fluorescence |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream effects of CM358.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CM358 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CM358 (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.

-

Treat cells with various concentrations of CM358 or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by CM358.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CM358

-

PBS

-

Trypsin-EDTA (use a gentle formulation if cells are sensitive)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CM358 as described for the cell cycle analysis.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

CM358, by virtue of its dual mechanism of action, represents a potent strategy for inducing cancer cell death. Its downstream effects are primarily mediated through the comprehensive activation of the DNA Damage Response pathway, leading to cell cycle arrest and, ultimately, apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the cellular and molecular consequences of treatment with this and similar chimeric anti-cancer agents. Further studies are warranted to fully elucidate the unique signaling signatures and potential therapeutic applications of CM358.

In-depth Technical Guide to ML358: A Selective SKN-1 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML358 is a first-in-class, potent, and selective small molecule inhibitor of the SKN-1 pathway in nematodes.[1][2] Identified through high-throughput screening, this compound has emerged as a valuable chemical probe for studying the biology of SKN-1, a transcription factor crucial for stress response and detoxification in these organisms. Notably, this compound displays selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, highlighting its potential as a starting point for the development of novel anthelmintics that could act as adjuvants to current therapies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is chemically identified as N-((2-chloro-5-ethoxy-4-((cyclopentylamino)methyl)phenyl)methyl)-4-chlorobenzamide. Its fundamental properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| IUPAC Name | N-((2-chloro-5-ethoxy-4-((cyclopentylamino)methyl)phenyl)methyl)-4-chlorobenzamide |

| CAS Number | 1158607-44-3 |

| Molecular Formula | C21H26Cl3NO2 |

| Molecular Weight | 430.80 g/mol |

Physicochemical Properties

| Property | Value | Reference |

| Solubility | Good aqueous solubility | [1] |

| Permeability | Good permeability | [1] |

| Metabolic Stability | Chemically and metabolically stable in human and mouse liver microsomes | [1] |

Biological Activity and Selectivity

This compound is a potent inhibitor of the SKN-1 pathway in the model organism Caenorhabditis elegans. It effectively sensitizes the nematodes to oxidants and existing anthelmintic drugs. A key feature of this compound is its high selectivity for the nematode SKN-1 pathway, with no significant activity against the mammalian Nrf2 pathway, which is the homologous detoxification pathway in humans.

In Vitro and In Vivo Activity

| Parameter | Value | Species/System |

| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | C. elegans |

| Emax (SKN-1 Pathway Inhibition) | 100% | C. elegans |

| LC50 (Toxicity) | > 64 µM | C. elegans |

| LC50 (Toxicity) | > 5.0 µM | Fa2N-4 immortalized human hepatocytes |

| Nrf2 Pathway Activity | Inactive | Mammalian cells |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting the SKN-1 signaling pathway. SKN-1 is a key transcription factor in C. elegans that regulates the expression of genes involved in detoxification and stress resistance. Under conditions of oxidative stress, SKN-1 translocates to the nucleus and activates the transcription of its target genes, such as those involved in the Phase II detoxification response.

The precise mechanism by which this compound inhibits the SKN-1 pathway is still under investigation. However, it is known to prevent the SKN-1-driven gene expression induced by stressors. The pathway diagram below illustrates the key components of the SKN-1 activation pathway and the putative point of inhibition by this compound.

References

The Role of ML358 in Nematode Developmental Pathways: A Technical Guide

An In-depth Analysis of the SKN-1 Pathway Inhibitor and its Implications for Anthelmintic Drug Development

This technical guide provides a comprehensive overview of the small molecule ML358 and its significant role in the developmental pathways of nematodes. Specifically, it focuses on this compound's function as a potent and selective inhibitor of the SKN-1 pathway, a critical regulator of stress resistance and detoxification in these organisms. This document is intended for researchers, scientists, and drug development professionals engaged in the field of anthelmintic research.

Introduction to this compound

This compound has been identified as a first-in-class small molecule inhibitor of the SKN-1 pathway in nematodes.[1] SKN-1, a transcription factor, plays a crucial role in the embryonic development of nematodes and in the upregulation of genes responsible for xenobiotic metabolism, which can lead to anthelmintic resistance.[1] The distinct differences in the regulation and DNA binding of SKN-1 compared to its mammalian homolog, Nrf2, make it a highly promising and selective target for novel anthelmintic therapies.[1] this compound was discovered through a high-throughput screening process and subsequent structure-activity relationship studies.[1]

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound, highlighting its potency, selectivity, and safety profile.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Reference |

| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | [1] |

| Emax (SKN-1 Pathway Inhibition) | 100% | [1] |

Table 2: Toxicity and Selectivity of this compound

| Parameter | Organism/Cell Line | Value | Reference |

| LC50 | C. elegans | > 64 µM | [1] |

| LC50 | Fa2N-4 immortalized human hepatocytes | > 5.0 µM | [1] |

| Activity against Nrf2 | Mammalian detoxification pathway | Inactive | [1] |

Signaling Pathway of SKN-1 and this compound's Point of Intervention

The SKN-1 pathway is a central regulator of the oxidative stress response and detoxification in nematodes. Understanding this pathway is crucial to comprehending the mechanism of action of this compound.

References

Exploring the Molecular Landscape of ML358: A Review of its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML358 is a potent and selective small molecule inhibitor of the SKN-1 pathway in nematodes, a critical transcription factor involved in detoxification and resistance to anthelmintics. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, available quantitative data, and the experimental protocols used in its characterization. While the concept of genetic interactions, particularly synthetic lethality, is a cornerstone of modern targeted therapy, public domain research has yet to extensively document such interactions for this compound. This paper will summarize the known pharmacology of this compound and delineate the methodologies that could be employed to investigate its potential genetic interactions in relevant biological systems.

Introduction to this compound

This compound emerged from a high-throughput screening campaign as a first-in-class inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] SKN-1 is a transcription factor that plays a crucial role in embryonic development and the regulation of genes involved in xenobiotic detoxification, making it a key driver of anthelmintic resistance.[1] The selective targeting of this pathway by this compound presents a promising strategy to enhance the efficacy of existing anthelmintic drugs.[1] It is important to distinguish this compound from ML385, a distinct compound that inhibits the mammalian homolog, NRF2, and has been investigated in the context of KEAP1-mutant cancers.[2][3]

Mechanism of Action of this compound

This compound acts as a potent inhibitor of the SKN-1 pathway.[1] Its mechanism involves the suppression of SKN-1-mediated gene expression, which in turn sensitizes nematodes to oxidative stress and existing anthelmintic agents.[1] Notably, this compound demonstrates high selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 detoxification pathway, suggesting a favorable therapeutic window.[1]

Signaling Pathway of SKN-1 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its inhibitory effect on the SKN-1 pathway and the downstream consequences.

Caption: Mechanism of this compound action on the SKN-1 pathway.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various assays. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 0.24 µM | C. elegans SKN-1 pathway | [1] |

| Emax | 100% | C. elegans SKN-1 pathway | [1] |

| LC50 | > 64 µM | C. elegans | [1] |

| LC50 | > 5.0 µM | Fa2N-4 immortalized human hepatocytes | [1] |

Experimental Protocols

The characterization of this compound involved a series of robust experimental protocols to determine its activity and selectivity.

High-Throughput Screening (HTS) for SKN-1 Inhibitors

A primary high-throughput screen was conducted to identify inhibitors of the SKN-1 pathway.

-

Assay Principle: A transgenic C. elegans strain expressing a reporter gene (e.g., GFP) under the control of a SKN-1-dependent promoter was used. Inhibition of the SKN-1 pathway results in a decrease in reporter gene expression.

-

Methodology:

-

Dispense transgenic worms into 384-well microplates.

-

Add compounds from a chemical library, including this compound, to the wells.

-

Incubate for a defined period.

-

Measure reporter gene expression using a high-content imaging system or plate reader.

-

Identify "hits" as compounds that significantly reduce reporter expression without causing toxicity.

-

Workflow for Identifying SKN-1 Inhibitors

Caption: Experimental workflow for the discovery of this compound.

Exploring Genetic Interactions of this compound: A Path Forward

While direct evidence of genetic interactions with this compound is not currently available in the public literature, the principles of synthetic lethality provide a framework for future investigations. A synthetic lethal interaction occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. This concept can be extended to chemical genetics, where a small molecule inhibitor is used to mimic the loss of a gene product.

Proposed Experimental Approaches to Identify Genetic Interactors of this compound

To identify genes that genetically interact with this compound, several screening approaches could be employed:

-

-

Utilize a genome-wide RNAi library in C. elegans.

-

Identify RNAi clones that either enhance (sensitize) or suppress (confer resistance to) the effects of this compound.

-

Genes identified in this screen would be candidate genetic interactors.

-

-

CRISPR-Cas9-based Screens in a Heterologous System:

-

If a relevant mammalian cell-based model with a pathway analogous to SKN-1 is identified, a genome-wide CRISPR-Cas9 knockout screen could be performed.

-

The cell library would be treated with this compound.

-

Genes whose knockout leads to increased or decreased sensitivity to this compound would be identified through next-generation sequencing.

-

Logical Relationship of a Potential Synthetic Lethal Interaction

The following diagram illustrates the logical framework of a hypothetical synthetic lethal interaction between this compound and a gene, "Gene X."

Caption: Logic of a hypothetical synthetic lethal interaction.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the SKN-1 pathway in nematodes and holds potential as an adjuvant for anthelmintic therapies. While its direct genetic interactions have not been systematically explored, the methodologies outlined in this guide provide a clear path for future research in this area. The identification of genes that exhibit synthetic lethality with this compound could uncover novel drug targets and provide deeper insights into the biological roles of the SKN-1 pathway. Such studies would be instrumental in advancing our understanding of drug resistance mechanisms and developing more effective therapeutic strategies against parasitic nematodes.

References

- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML358 in C. elegans Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML358 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In the model organism Caenorhabditis elegans, the homolog of this channel, TRPA-1, plays a crucial role in various sensory functions, including mechanosensation and thermosensation.[1][2][3] The inhibition of TRPA-1 by this compound offers a valuable tool for dissecting the molecular pathways underlying these sensory processes and for investigating the role of TRPA-1 in stress response and aging. These application notes provide a comprehensive protocol for the use of this compound in C. elegans culture, including methodologies for lifespan assays, behavioral analysis, and the investigation of underlying signaling pathways.

Mechanism of Action

This compound acts as a specific inhibitor of the TRPA1 ion channel. In C. elegans, TRPA-1 is a non-selective cation channel that is activated by various stimuli, including mechanical stress and certain chemical compounds.[1][2] Upon activation, TRPA-1 allows the influx of cations, primarily Ca2+, into the neuron, leading to depolarization and the propagation of a nerve impulse. This signaling cascade is essential for behaviors such as nose-touch avoidance and foraging.[1][2][3][4]

Recent studies have also implicated TRPA-1 in the activation of the SKN-1/Nrf2 oxidative stress response pathway.[5] It is proposed that TRPA-1 can act as a sensor for cellular stress, and its activation leads to the downstream activation of SKN-1, a key transcription factor for genes involved in detoxification and stress resistance. By blocking the TRPA-1 channel, this compound is expected to inhibit these downstream signaling events, providing a method to study the physiological consequences of TRPA-1 inhibition.

Quantitative Data Summary

While specific quantitative data for this compound in C. elegans is not yet widely published, the following table provides key in vitro data for this compound and typical concentration ranges used for chemical compounds in C. elegans studies to guide experimental design.

| Parameter | Value | Source |

| This compound IC50 (hTRPA1) | 4.8 nM | PubChem CID: 53389209 |

| Suggested Starting Concentration Range for C. elegans (in vivo) | 1 µM - 50 µM | Inferred from common practices in C. elegans drug discovery. |

| Vehicle | Dimethyl sulfoxide (DMSO) | [6] |

| Final DMSO Concentration in Media | ≤ 0.5% | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound powder.

-

Solvent: Use 100% Dimethyl sulfoxide (DMSO).[6]

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 358.4 g/mol , dissolve 3.58 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Preparation of NGM Plates with this compound

This protocol describes the preparation of Nematode Growth Medium (NGM) agar plates containing this compound for chronic exposure experiments.

-

Prepare NGM Agar: Prepare NGM agar according to standard protocols. After autoclaving and cooling the media to approximately 55°C, add the necessary supplements (e.g., cholesterol, CaCl₂, MgSO₄).

-

Adding this compound:

-

Thaw an aliquot of the this compound stock solution.

-

Add the required volume of the this compound stock solution to the molten NGM agar to achieve the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).

-

Ensure the final concentration of DMSO in the media does not exceed 0.5% to avoid solvent toxicity.[6] A vehicle control plate containing the same concentration of DMSO without this compound must be included in all experiments.

-

Swirl the flask gently but thoroughly to ensure even distribution of the compound.

-

-

Pouring Plates: Pour the this compound-containing NGM agar into petri plates and allow them to solidify.

-

Seeding Plates: Once solidified, seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans. Allow the bacterial lawn to grow for 24-48 hours at room temperature before transferring the worms.

C. elegans Lifespan Assay with this compound

This protocol details a standard lifespan assay to determine the effect of this compound on the longevity of C. elegans.

-

Synchronization of Worms:

-

Prepare a synchronized population of L1-stage larvae by bleaching gravid adult worms to isolate eggs.

-

Allow the eggs to hatch overnight in M9 buffer without food. This will arrest the worms at the L1 stage.

-

-

Experimental Setup:

-

Transfer the synchronized L1 larvae to the prepared NGM plates (Control, Vehicle Control, and various concentrations of this compound).

-

Incubate the plates at 20°C.

-

-

Progeny Inhibition: To prevent progeny from confounding the results, transfer the worms to fresh plates daily for the first few days of adulthood or add 5-fluoro-2'-deoxyuridine (FUDR) to the plates once the worms reach the L4/young adult stage.

-

Scoring Lifespan:

-

Starting from day 1 of adulthood, score the number of live and dead worms every 1-2 days.

-

A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

-

Censor any worms that crawl off the agar, have an "exploded" vulva, or are otherwise lost.

-

-

Data Analysis: Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespan of worms treated with this compound to the control groups.

Behavioral Assay: Nose-Touch Response

This assay assesses the function of mechanosensory neurons, where TRPA-1 is known to be expressed and functional.[1][2][3][4]

-

Worm Preparation: Use young adult worms that have been cultured on control or this compound-containing plates.

-

Assay Procedure:

-

Transfer a single worm to a fresh, unseeded NGM plate.

-

Allow the worm to acclimate for a few minutes.

-

Gently touch the worm's nose with a fine eyebrow hair attached to a glass capillary.

-

Observe the worm's response. A normal response is a rapid backward movement (reversal).

-

-

Quantification:

-

Perform the assay on a population of worms for each condition (e.g., n=30).

-

Record the percentage of worms that respond with a reversal for each condition.

-

Compare the response rate of this compound-treated worms to control worms. A significant decrease in the response rate would suggest that this compound is inhibiting TRPA-1-mediated mechanosensation.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Caenorhabditis elegans TRPA-1 functions in mechanosensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caenorhabditis elegans TRPA-1 func ... | Article | H1 Connect [archive.connect.h1.co]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for ML358 in Nematode Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML358 is a potent and selective small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans. The SKN-1 transcription factor is a crucial regulator of detoxification and stress resistance pathways in nematodes. By inhibiting this pathway, this compound can enhance the susceptibility of nematodes to oxidative stress and existing anthelmintic drugs. This makes it a valuable tool for studying stress response mechanisms and a potential adjuvant to overcome drug resistance in parasitic nematodes. These application notes provide detailed protocols for the use of this compound in C. elegans assays to investigate its effects on oxidative stress sensitivity and as a chemosensitizer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in C. elegans.

Table 1: Potency and Toxicity of this compound in C. elegans

| Parameter | Value | Description |

| IC₅₀ | 0.24 µM | Half-maximal inhibitory concentration for the SKN-1 pathway. |

| LC₅₀ | > 64 µM | Half-maximal lethal concentration, indicating low toxicity to C. elegans. |

Signaling Pathway

The SKN-1 pathway is a key regulator of the oxidative stress response in C. elegans. Under conditions of oxidative stress, the p38 MAPK cascade phosphorylates and activates SKN-1, leading to its nuclear translocation and the transcription of downstream detoxification and stress resistance genes. This compound acts as an inhibitor of this pathway.

Preparation of ML358 Stock Solutions for Experimental Use

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of stock solutions of ML358, a potent and selective inhibitor of the SKN-1 pathway.[1][2] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. The protocols outlined below cover the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the stability and activity of the compound.

Introduction

This compound is a first-in-class small molecule inhibitor of the SKN-1 pathway, a key regulator of drug detoxification and resistance in nematodes.[1][2] With an IC50 of 0.24 µM, this compound serves as a valuable chemical probe for studying the SKN-1 signaling cascade and for developing novel anthelmintics.[1][2] Proper preparation of this compound stock solutions is the first critical step in ensuring the reliability of in vitro and in vivo experimental data. This document provides a standardized protocol for the solubilization and storage of this compound.

Data Presentation

For optimal experimental design, it is essential to understand the key quantitative parameters of this compound. The following table summarizes its chemical and biological properties.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₆Cl₂N₂O₂ | [3] |

| Molecular Weight | 425.35 g/mol | [3] |

| IC50 (SKN-1 Pathway) | 0.24 µM | [1][2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General laboratory practice for similar compounds |

| Recommended Stock Concentration | 10 mM | Based on common laboratory practice |

| Storage Temperature | -20°C or -80°C | General laboratory practice for long-term stability |

| C. elegans LC50 | > 64 µM | [2] |

| Fa2N-4 human hepatocytes LC50 | > 5.0 µM | [2] |

Experimental Protocols

Materials

-

This compound powder (ensure high purity)

-

Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution

-

Preparation: Before starting, ensure that the work area is clean, and all materials are readily accessible. It is recommended to use fresh, anhydrous DMSO as the solvent, as moisture can affect the solubility and stability of the compound.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare a 10 mM stock solution, you will need to calculate the required mass. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 425.35 g/mol x 1000 mg/g = 4.25 mg

-

-

Dissolution:

-

Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Properly label each aliquot with the compound name, concentration, and date of preparation.

-

Mandatory Visualizations

SKN-1 Signaling Pathway

The diagram below illustrates the SKN-1 signaling pathway, which is the target of this compound. Under normal conditions, SKN-1 is negatively regulated. Upon exposure to stress, SKN-1 translocates to the nucleus and activates the transcription of detoxification and stress response genes.

Caption: The SKN-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing this compound stock solutions.

Caption: Workflow for the preparation of this compound stock solutions.

References

- 1. Hendrik Luesch » Center for Translational Research in Neurodegenerative Disease » College of Medicine » University of Florida [ctrnd.med.ufl.edu]

- 2. Compound NSC84167 selectively targets NRF2-activated pancreatic cancer by inhibiting asparagine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high throughput screen for inhibitors of nematode detoxification genes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: ML358, a Selective Inhibitor of the SKN-1 Pathway for High-Throughput Screening

References

- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SKN-1 links C. elegans mesendodermal specification to a conserved oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKN-1/Nrf, stress responses, and aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An Ultra High-Throughput, Whole-Animal Screen for Small Molecule Modulators of a Specific Genetic Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Ultra High-Throughput, Whole-Animal Screen for Small Molecule Modulators of a Specific Genetic Pathway in Caenorhabditis elegans | PLOS One [journals.plos.org]

Application Notes: ML358 as a Tool to Investigate SKN-1 Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKN-1, the Caenorhabditis elegans ortholog of the mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, is a master regulator of organismal stress resistance, detoxification, and longevity. It orchestrates the transcriptional response to oxidative and xenobiotic stress by binding to regulatory elements in the promoters of a wide array of cytoprotective genes, such as those involved in glutathione synthesis (e.g., gcs-1). Given its central role in cellular defense and aging, SKN-1 is a key target for investigating stress biology and developing novel therapeutics.

ML358 is a potent, selective, and first-in-class small molecule inhibitor of the SKN-1 pathway.[1][2] It was identified through high-throughput screening and subsequent chemical optimization. This compound acts by blocking the transcriptional activation of SKN-1 target genes, thereby sensitizing C. elegans to oxidative stressors and certain anthelmintics.[2] Its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, combined with its low toxicity in worms and human cell lines, makes this compound an invaluable chemical probe for dissecting the function and regulation of SKN-1 in a live organism.[2]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying SKN-1 function in C. elegans.

Mechanism of Action

The precise molecular target of this compound within the SKN-1 pathway is not fully elucidated, but its functional effect is the inhibition of SKN-1-dependent gene expression. Under conditions of oxidative stress (e.g., exposure to sodium arsenite), SKN-1 is activated via the p38 MAPK signaling cascade, leading to its accumulation in intestinal cell nuclei and the subsequent transcription of detoxification genes.[3][4] this compound treatment prevents this transcriptional output, suggesting it acts either downstream of stress signaling and nuclear translocation or by interfering with SKN-1's ability to activate transcription. By inhibiting this protective pathway, this compound increases the organism's vulnerability to chemical insults that would otherwise be mitigated by the SKN-1 response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Skp1 Homologs SKR-1/2 Are Required for the Caenorhabditis elegans SKN-1 Antioxidant/Detoxification Response Independently of p38 MAPK | PLOS Genetics [journals.plos.org]

- 4. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Imaging of ML358's Effects in Caenorhabditis elegans

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vivo imaging of the effects of ML358, a potent inhibitor of human cysteinyl leukotriene receptor 2 (CysLT2R), in the nematode model organism, Caenorhabditis elegans. As nematodes lack a direct ortholog of CysLT2R, this protocol is designed to investigate the potential off-target or novel effects of this compound on conserved stress response pathways. We propose the use of the transgenic strain expressing GFP under the control of the gst-4 promoter (Pgst-4::GFP) to monitor the activation of the SKN-1/Nrf2 oxidative stress response pathway.

Introduction and Rationale

This compound is a selective antagonist of the human G-protein coupled receptor, CysLT2R, which is involved in inflammatory signaling. While the primary target of this compound is absent in C. elegans, the nematode is a powerful model for identifying conserved biological activities and potential off-target effects of small molecules.[1][2] Its transparency, rapid life cycle, and well-characterized genetics make it ideal for in vivo imaging studies.[3][4]

The rationale for testing this compound in C. elegans is to explore its impact on evolutionarily conserved pathways that are functionally analogous to inflammatory and oxidative stress signaling in mammals. The SKN-1 signaling pathway in C. elegans, a homolog of the mammalian Nrf2 pathway, is a critical regulator of detoxification and oxidative stress resistance.[5] By using a fluorescent reporter strain where Green Fluorescent Protein (GFP) expression is driven by the promoter of a key SKN-1 target gene, gst-4, we can visually and quantitatively assess the compound's activity in a living organism.[5]

This compound Compound Profile

The following table summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-((5-carboxy-2-methyl-1H-indol-1-yl)methyl)-3-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide |

| Molecular Formula | C28H24F3N3O4 |

| Molecular Weight | 539.5 g/mol |

| Known Target | Human Cysteinyl Leukotriene Receptor 2 (hCysLT2R) |

| Mechanism of Action | Selective, competitive antagonist |

| Primary Indication Area | Inflammation, Cardiovascular Disease Research |

Signaling Pathway: SKN-1 Mediated Oxidative Stress Response

The diagram below illustrates the proposed signaling pathway for investigation in C. elegans. Under basal conditions, the transcription factor SKN-1 is repressed in the cytoplasm. Upon exposure to oxidative stress (or a compound that induces a similar response), SKN-1 translocates to the nucleus and activates the transcription of target genes, including gst-4, leading to the production of detoxification enzymes.

References

- 1. Worms under stress: C. elegans stress response and its relevance to complex human disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. "Activation of Stress Response Pathways of C. elegans by Multiple Types" by Claire E. Schaar [digitalcommons.hope.edu]

Application Notes and Protocols for Assaying ML358 Efficacy in Inhibiting SKN-1 in Caenorhabditis elegans

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKN-1, the Caenorhabditis elegans ortholog of the mammalian Nrf2 transcription factor, is a key regulator of detoxification and oxidative stress responses. Its activation leads to the expression of a battery of cytoprotective genes, enhancing resistance to stressors and potentially influencing lifespan. Dysregulation of the SKN-1 pathway is implicated in various age-related diseases and resistance to xenobiotics. ML358 has been identified as a selective inhibitor of the SKN-1 pathway in nematodes, presenting a promising tool for studying SKN-1 function and a potential lead for the development of novel anthelmintics.[1]

These application notes provide detailed protocols for assaying the efficacy of this compound in inhibiting the SKN-1 pathway in C. elegans. The described assays measure key downstream effects of SKN-1 activity, including sensitivity to oxidative stress, expression of a canonical SKN-1 target gene, and lifespan modulation.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of this compound's efficacy.

Table 1: Effect of this compound on Oxidative Stress Resistance

| Treatment Group | Oxidative Stressor | Concentration of Stressor | Mean Survival (%) | Standard Deviation | p-value vs. Vehicle Control |

| Vehicle Control | Paraquat | 100 mM | |||

| This compound | Paraquat | 100 mM | |||

| Vehicle Control | Hydrogen Peroxide | 5 mM | |||

| This compound | Hydrogen Peroxide | 5 mM |

Table 2: Inhibition of SKN-1 Target Gene Expression by this compound

| Treatment Group | Activator of SKN-1 | Fold Change in gst-4::GFP Expression | Standard Deviation | p-value vs. Activator Alone |

| Vehicle Control | None | 1.0 | ||

| Activator (e.g., Juglone) | Juglone (50 µM) | |||

| This compound + Activator | Juglone (50 µM) | |||

| This compound Alone | None |

Table 3: Effect of this compound on C. elegans Lifespan under Oxidative Stress

| Treatment Group | Stress Condition | Mean Lifespan (days) | Maximum Lifespan (days) | % Increase/Decrease in Mean Lifespan | p-value vs. Vehicle Control |

| Vehicle Control | Normal | ||||

| This compound | Normal | ||||

| Vehicle Control | Oxidative Stress | ||||

| This compound | Oxidative Stress |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SKN-1 signaling pathway and the general experimental workflow for assessing this compound efficacy.

Caption: The SKN-1 signaling pathway in C. elegans.

Caption: General experimental workflow for assaying this compound efficacy.

Experimental Protocols

Protocol 1: Oxidative Stress Resistance Assay

This protocol assesses the ability of this compound to sensitize C. elegans to oxidative stress, a phenotype expected upon SKN-1 inhibition.

Materials:

-

Wild-type N2 C. elegans

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50

-

M9 buffer

-

This compound

-

Paraquat or Hydrogen Peroxide (H₂O₂)

-

96-well plates

-

Microscope

Procedure:

-

Synchronization of C. elegans : Grow a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch overnight in M9 buffer without food.

-

Treatment with this compound :

-

Plate synchronized L1 larvae onto NGM plates seeded with E. coli OP50.

-

Add this compound to the NGM plates at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (e.g., DMSO).

-

Allow the worms to grow to the L4 or young adult stage at 20°C.

-

-